molecular formula C8H14N2O B14549789 5-tert-butyl-3-methoxy-1H-pyrazole CAS No. 62072-15-5

5-tert-butyl-3-methoxy-1H-pyrazole

Cat. No.: B14549789
CAS No.: 62072-15-5
M. Wt: 154.21 g/mol
InChI Key: VGIGXHJPPFEZMR-UHFFFAOYSA-N
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Description

5-tert-butyl-3-methoxy-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group at the 5-position and a methoxy group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-methoxy-1H-pyrazole can be achieved through various methods. One common approach involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-3-methoxy-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-methoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The presence of the tert-butyl and methoxy groups influences its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the tert-butyl and methoxy groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

62072-15-5

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

5-tert-butyl-3-methoxy-1H-pyrazole

InChI

InChI=1S/C8H14N2O/c1-8(2,3)6-5-7(11-4)10-9-6/h5H,1-4H3,(H,9,10)

InChI Key

VGIGXHJPPFEZMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NN1)OC

Origin of Product

United States

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